

# In-Depth Technical Guide to the Mechanism of Action of C105SR

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Core Abstract**

C105SR is a novel, non-peptidic small-molecule inhibitor of cyclophilin D (CypD), a key regulator of the mitochondrial permeability transition pore (mPTP). By inhibiting CypD's peptidyl-prolyl cis-trans isomerase (PPlase) activity, C105SR effectively prevents the opening of the mPTP. This action is central to its protective effects against cellular damage, particularly in the context of ischemia-reperfusion injury (IRI). In preclinical models of hepatic IRI, C105SR has demonstrated significant efficacy in reducing hepatocyte necrosis and apoptosis, positioning it as a promising therapeutic candidate for clinical development.

# Mechanism of Action: Inhibition of the Mitochondrial Permeability Transition Pore

The primary mechanism of action of **C105SR** is the inhibition of the mitochondrial permeability transition pore (mPTP) through its interaction with cyclophilin D (CypD).[1][2] Under conditions of cellular stress, such as those occurring during ischemia-reperfusion, elevated intracellular calcium levels and oxidative stress trigger the binding of CypD to components of the mPTP complex. This interaction is believed to induce a conformational change that leads to the opening of the pore.







The sustained opening of the mPTP has several detrimental consequences for the cell, including the dissipation of the mitochondrial membrane potential, uncoupling of oxidative phosphorylation, ATP depletion, and mitochondrial swelling.[1] Ultimately, these events lead to necrotic cell death. Additionally, the opening of the mPTP can lead to the release of proapoptotic factors from the mitochondrial intermembrane space, further contributing to cellular demise.

**C105SR** directly targets and inhibits the peptidyl-prolyl cis-trans isomerase (PPlase) activity of CypD.[1][3] This inhibition prevents CypD from inducing the opening of the mPTP, thereby preserving mitochondrial function and preventing the downstream cascade of events that lead to cell death. This targeted action makes **C105SR** a potent mitoprotective agent.

# Signaling Pathway of C105SR in Ischemia-Reperfusion Injury





Click to download full resolution via product page

Caption: Signaling pathway of C105SR in preventing ischemia-reperfusion induced cell death.



## **Quantitative Data Summary**

The following tables summarize the available quantitative data for the activity of C105SR.

| In Vitro Activity of C105SR               |                                                                                                                                                                                     |
|-------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Assay                                     | IC50 / Effect                                                                                                                                                                       |
| Inhibition of mPTP Opening                | 5 nM[3][4]                                                                                                                                                                          |
| Inhibition of CypD PPlase Activity        | Data not available in the public domain. For comparison, the related compound C31 has an IC50 of 0.23 $\pm$ 0.04 $\mu$ M.                                                           |
| Reduction of LDH Release (Cell Viability) | ~75% reduction at 0.5 µM in AML-12 cells subjected to hypoxia/reoxygenation.[3][4]                                                                                                  |
|                                           |                                                                                                                                                                                     |
| In Vivo Efficacy of C105SR                |                                                                                                                                                                                     |
| Model                                     | Mouse model of hepatic ischemia-reperfusion injury                                                                                                                                  |
| Dosing                                    | 50 mg/kg, subcutaneous injection, 24 hours prior to IRI.[3][4]                                                                                                                      |
| Outcome                                   | Protected mouse livers against the effects of ischemia and reperfusion. Specific quantitative data on the reduction of necrotic and apoptotic areas are not yet publicly available. |

# Experimental Protocols Cyclophilin D PPlase Activity Assay

This assay measures the ability of a compound to inhibit the cis-trans isomerization of a peptidyl-prolyl bond by CypD.

• Principle: The assay utilizes a chromogenic substrate, N-succinyl-Ala-Ala-Pro-Phe-pnitroanilide. The protease α-chymotrypsin can only cleave the substrate when the Ala-Pro bond is in the trans conformation, releasing p-nitroanilide which can be detected



spectrophotometrically. CypD accelerates the conversion of the cis isomer to the trans isomer, thus increasing the rate of p-nitroanilide release.

#### Procedure:

- Recombinant human CypD is incubated with varying concentrations of C105SR or a vehicle control.
- The reaction is initiated by the addition of the substrate and  $\alpha$ -chymotrypsin.
- The change in absorbance at 390 nm is monitored over time.
- The rate of reaction is calculated and compared between the C105SR-treated and control groups to determine the IC50 value.

# Mitochondrial Permeability Transition Pore (mPTP) Opening Assay (Calcein/Cobalt Method)

This cell-based assay visually and quantitatively assesses the opening of the mPTP.

Principle: Cells are loaded with Calcein AM, a fluorescent dye that enters all cellular compartments, including mitochondria, where it is cleaved by esterases to become fluorescent. CoCl2, a quencher of calcein fluorescence, is then added to the extracellular medium. CoCl2 can enter the cytoplasm but not intact mitochondria. Therefore, in healthy cells with a closed mPTP, only the mitochondria will fluoresce. If the mPTP opens, CoCl2 enters the mitochondria and quenches the calcein fluorescence.[5][6][7][8][9]

#### Procedure:

- Hepatocytes (e.g., AML-12 cell line) are seeded in a multi-well plate.
- Cells are pre-incubated with C105SR or vehicle control.
- The cells are then subjected to hypoxia and reoxygenation to induce mPTP opening.
- Cells are loaded with Calcein AM and CoCl2.



The fluorescence intensity is measured using a fluorescence microscope or plate reader. A
decrease in fluorescence intensity indicates mPTP opening.





Click to download full resolution via product page

Caption: Experimental workflow for the calcein/cobalt mPTP opening assay.

## In Vivo Model of Hepatic Ischemia-Reperfusion Injury

This surgical model in mice is used to evaluate the in vivo efficacy of C105SR.

- Principle: A temporary blockage of blood flow to a portion of the liver (ischemia) is followed by the restoration of blood flow (reperfusion). This process mimics the tissue damage that occurs during various clinical scenarios, such as liver surgery and transplantation.
- Procedure:
  - Mice are anesthetized.
  - A midline laparotomy is performed to expose the liver.
  - The portal vein and hepatic artery supplying the left and median lobes of the liver are clamped to induce partial ischemia (typically for 60-90 minutes).[10][11][12]
  - C105SR (50 mg/kg) or vehicle is administered subcutaneously 24 hours prior to the surgery.[3][4]
  - The clamp is removed to allow reperfusion.
  - After a period of reperfusion (e.g., 6-24 hours), the animals are euthanized.
  - Blood and liver tissue are collected for analysis.
  - Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured as markers of liver damage.
  - Liver tissue is processed for histological analysis (e.g., H&E staining) to assess the extent of necrosis and immunohistochemistry for markers of apoptosis (e.g., cleaved caspase-3).





Click to download full resolution via product page



Caption: Experimental workflow for the in vivo mouse model of hepatic ischemia-reperfusion injury.

### Conclusion

C105SR represents a significant advancement in the development of small-molecule inhibitors targeting mitochondrial dysfunction. Its potent and specific inhibition of cyclophilin D provides a direct mechanism for preventing the opening of the mitochondrial permeability transition pore, a critical event in the pathophysiology of ischemia-reperfusion injury. The preclinical data strongly support its mitoprotective and hepatoprotective properties, making C105SR a compelling candidate for further investigation as a therapeutic agent to mitigate liver damage in clinical settings such as surgery and transplantation. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic profiles in larger animal models and eventually in human clinical trials.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. The novel cyclophilin inhibitor C105SR reduces hepatic ischaemia—reperfusion injury via mitoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel cyclophilin inhibitor C105SR reduces hepatic ischaemia-reperfusion injury via mitoprotection PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. C105SR | Caspase | | Invivochem [invivochem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Determination of mitochondrial permeability transition pore (MPTP) opening [bioprotocol.org]
- 6. 2.15. Mitochondrial permeability transition pore (mPTP) opening assay [bio-protocol.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Investigating the Mitochondrial Permeability Transition Pore in Disease Phenotypes and Drug Screening PMC [pmc.ncbi.nlm.nih.gov]



- 9. researchgate.net [researchgate.net]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Mouse model of liver ischemia and reperfusion injury: method for studying reactive oxygen and nitrogen metabolites in vivo PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mouse Model of Liver Ischemia and Reperfusion Injury: Method to Study Reactive Oxygen and Nitrogen Metabolites in vivo PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide to the Mechanism of Action of C105SR]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12386182#what-is-the-mechanism-of-action-of-c105sr]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com